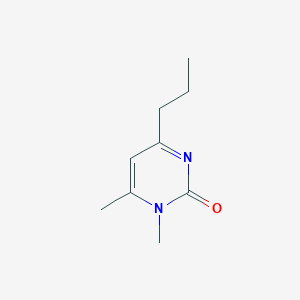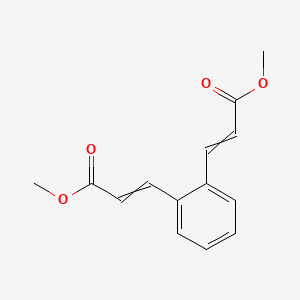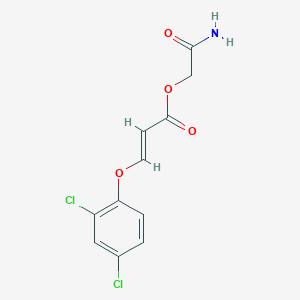![molecular formula C21H26OS2 B14594780 Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- CAS No. 61173-89-5](/img/structure/B14594780.png)
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is an organic compound with the molecular formula C21H26OS2. It is characterized by the presence of a cyclohexanol moiety attached to a propyl chain, which is further substituted with two phenylthio groups. This compound contains 26 hydrogen atoms, 21 carbon atoms, 1 oxygen atom, and 2 sulfur atoms . It is a tertiary alcohol with a hydroxyl group and two sulfide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound. The specific products depend on the reagents and conditions used in the reactions .
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 1-phenyl-: Similar structure but with only one phenyl group.
Cyclohexanol, 1-ethynyl-: Contains an ethynyl group instead of phenylthio groups
Uniqueness
Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
61173-89-5 |
|---|---|
Fórmula molecular |
C21H26OS2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1-[1,1-bis(phenylsulfanyl)propyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H26OS2/c1-2-21(20(22)16-10-5-11-17-20,23-18-12-6-3-7-13-18)24-19-14-8-4-9-15-19/h3-4,6-9,12-15,22H,2,5,10-11,16-17H2,1H3 |
Clave InChI |
BLBGKFIFDGPDIA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(CCCCC1)O)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
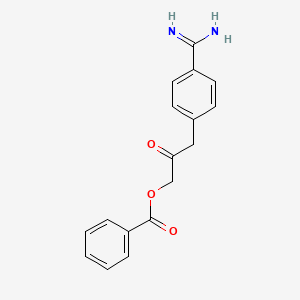
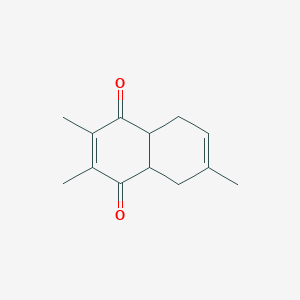
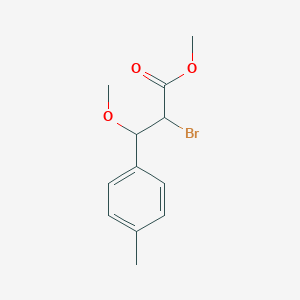
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
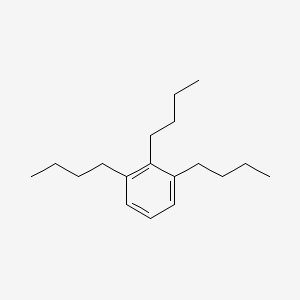
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


